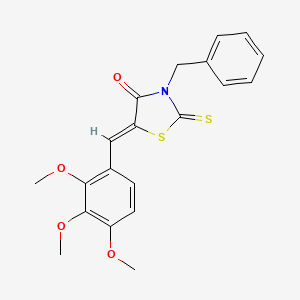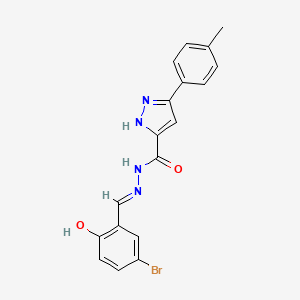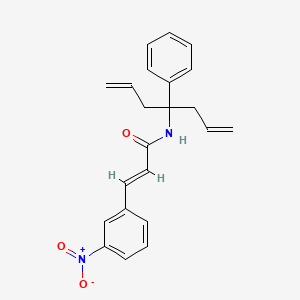
(5Z)-3-benzyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-benzyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of a thioamide with an aldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for developing new therapeutic agents.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-benzyl-2-thioxo-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
- (5Z)-3-benzyl-2-thioxo-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
(5Z)-3-benzyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to the presence of three methoxy groups on the benzylidene moiety, which may enhance its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C20H19NO4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-23-15-10-9-14(17(24-2)18(15)25-3)11-16-19(22)21(20(26)27-16)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3/b16-11- |
InChI Key |
IFBWNYVYUXITHQ-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11684121.png)


![Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11684135.png)

![N'-[(E)-naphthalen-1-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11684143.png)
![2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11684144.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11684164.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B11684165.png)
![7-chloro-4-(4-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11684171.png)
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B11684181.png)



